molecular formula C4H2Cl3N3 B1339642 2,4,6-Trichloropyrimidin-5-amine CAS No. 91322-00-8

2,4,6-Trichloropyrimidin-5-amine

Cat. No. B1339642
CAS RN: 91322-00-8
M. Wt: 198.43 g/mol
InChI Key: FHBLBGKCJWORQJ-UHFFFAOYSA-N
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Description

2,4,6-Trichloropyrimidin-5-amine (TCPA) is a type of pyrimidine derivative that contains three chlorine atoms and one amino group. It has a molecular weight of 198.44 .


Synthesis Analysis

The synthesis of 2,4,6-Trichloropyrimidin-5-amine can be achieved through a process described in a patent . The process involves reacting barbituric acid with phosphorus oxychloride in the presence or absence of a catalyst. Then, in a second reaction step, it is reacted with phosphorus pentachloride or with reactants forming this, in particular phosphorus trichloride and chlorine, at a temperature of 20 to below 80° C .


Molecular Structure Analysis

The linear formula of 2,4,6-Trichloropyrimidin-5-amine is C4H2Cl3N3 .


Chemical Reactions Analysis

Pyrimidines, including 2,4,6-Trichloropyrimidin-5-amine, are highly susceptible to nucleophilic substitution reactions . For example, 2,4,5,6-tetrachloropyrimidine (TCP) has been successfully converted into various mono, di, and tetraaryl-pyrimidine derivatives via the site-selective Suzuki coupling reactions with aryl boronic acids .


Physical And Chemical Properties Analysis

2,4,6-Trichloropyrimidin-5-amine is a solid at room temperature . It should be stored in a dark place, in an inert atmosphere, at 2-8°C .

Scientific Research Applications

Synthesis of Pyrimidine Derivatives

TCPA is a type of pyrimidine derivative that contains three chlorine atoms and one amino group. It can be used as a starting material in the synthesis of various pyrimidine derivatives. These derivatives can be further functionalized to create a wide range of compounds with diverse properties .

Aromatic Nucleophilic Substitution Reactions

TCPA can undergo aromatic nucleophilic substitution reactions . This property allows it to react with different nucleophiles, leading to the formation of various substituted pyrimidines. This is particularly useful in the synthesis of pharmaceutically active compounds .

Building Blocks for N-Heterocyclic Systems

The presence of an amino group in TCPA makes it a suitable precursor for the synthesis of N-heterocyclic systems . These systems are of significant interest in medicinal chemistry due to their wide range of biological activities.

Regioselective Synthesis

Halopyrimidines like TCPA can be made by the Vilsmeier–Haack reaction, which efficiently converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines . This regioselective synthetic strategy is useful in the synthesis of various halogenated pyrimidines .

Precursor for Structural Alterations

Functionalized pyrimidines with amino and halogen groups, like TCPA, become suitable precursors for a number of structural alterations in the synthesis of pyrimidine-based compounds . This makes TCPA a versatile compound in the field of synthetic chemistry.

Environmentally Friendly Conditions

The reactions involving TCPA can be carried out under mild and environmentally friendly conditions . This is an important consideration in the current scenario where there is a growing emphasis on green chemistry.

Safety and Hazards

2,4,6-Trichloropyrimidin-5-amine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,4,6-trichloropyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl3N3/c5-2-1(8)3(6)10-4(7)9-2/h8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHBLBGKCJWORQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N=C1Cl)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10539159
Record name 2,4,6-Trichloropyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10539159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trichloropyrimidin-5-amine

CAS RN

91322-00-8
Record name 2,4,6-Trichloropyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10539159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,4,6-Trichloro-5-nitropyrimidine (1 g, 4.38 mmol) was suspended in EtOH (10 mL). Raney-Nickel®2800 in water (1.285 g, 21.89 mmol) was added and the vessel was purged with hydrogen gas and stirred at atmospheric pressure and room temperature overnight. After filtration through Celite® the filtrate was evaporated to give 1.3 g of crude 2,4,6-trichloropyrimidin-5-amine. MS [M+H] Found 200.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.285 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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